molecular formula C17H13N3O2 B1663376 2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one CAS No. 77779-50-1

2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one

Cat. No. B1663376
CAS RN: 77779-50-1
M. Wt: 291.3 g/mol
InChI Key: FTHGIXILGYJOBQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .


Synthesis Analysis

The synthetic methodology of quinolin-2,4-dione derivatives has been a focus of research . For example, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .


Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[4,3-c]quinoline Derivatives : These derivatives, including 2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one, are synthesized using various methods. An example is the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, indicating potential as ligands for the estrogen receptor (Kasiotis, Fokialakis, & Haroutounian, 2006).

  • -pyrazolo[4,3-c]quinolin-4-ones explores the reaction of various compounds under different experimental conditions, providing insights into the structural elucidation of pyrazoloquinoline derivatives (Chimichi, Boccalini, & Matteucci, 2008).

Pharmacological and Biological Applications

  • Potential Ligands for Human Receptors : Some 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones have shown affinity as A3 adenosine receptor antagonists, with applications in nanomolar range affinity and selectivity, highlighting their potential in receptor-related research (Baraldi et al., 2005).

  • ceptor Ligands**: Novel 2-phenyl-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones, including the compound , have been synthesized and found to have high affinity for central benzodiazepine receptors. These studies provide insights into the nature of hydrogen bonding receptor sites, offering potential applications in the development of new ligands for benzodiazepine receptors (Carotti et al., 2003).

Structural and Supramolecular Studies

  • Supramolecular Aggregation : The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds similar to 2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one, has been studied. These findings can contribute to understanding the structural and supramolecular properties of these compounds (Portilla et al., 2005).

properties

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHGIXILGYJOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998971
Record name 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one

CAS RN

77779-50-1
Record name CGS 9895
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077779501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3-ol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN7HT4FPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DC Mash, DC Tanis, KS Schrank… - Problems of Drug …, 1992 - Citeseer
The Drug Abuse Warning Network (DAWN) has identified alcohol in combination with cocaine as the most common substance use pattern found among individuals with substance …
Number of citations: 4 citeseerx.ist.psu.edu
AE Jacobson - Problems of Drug Dependence, 1990 - researchgate.net
The methodology used to evaluate potential analgesics remained essentially the same over the past year, with the addition of a new antinociceptive assay in mice at MCV, the hot plate …
Number of citations: 4 www.researchgate.net

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